

In-Depth Technical Guide to the FT-IR Analysis of Methyl 2-aminoisonicotinate

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Compound of Interest

Compound Name: Methyl 2-aminoisonicotinate

Cat. No.: B026944

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of **Methyl 2-aminoisonicotinate**, a key intermediate in pharmaceutical synthesis. This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for the spectroscopic process.

Core Analysis: FT-IR Spectral Data

The FT-IR spectrum of **Methyl 2-aminoisonicotinate** is characterized by absorption bands corresponding to its primary functional groups: the aminopyridine ring and the methyl ester group. While specific peak intensities can vary based on sample preparation and instrument sensitivity, the positions of these bands are indicative of the molecule's structure.

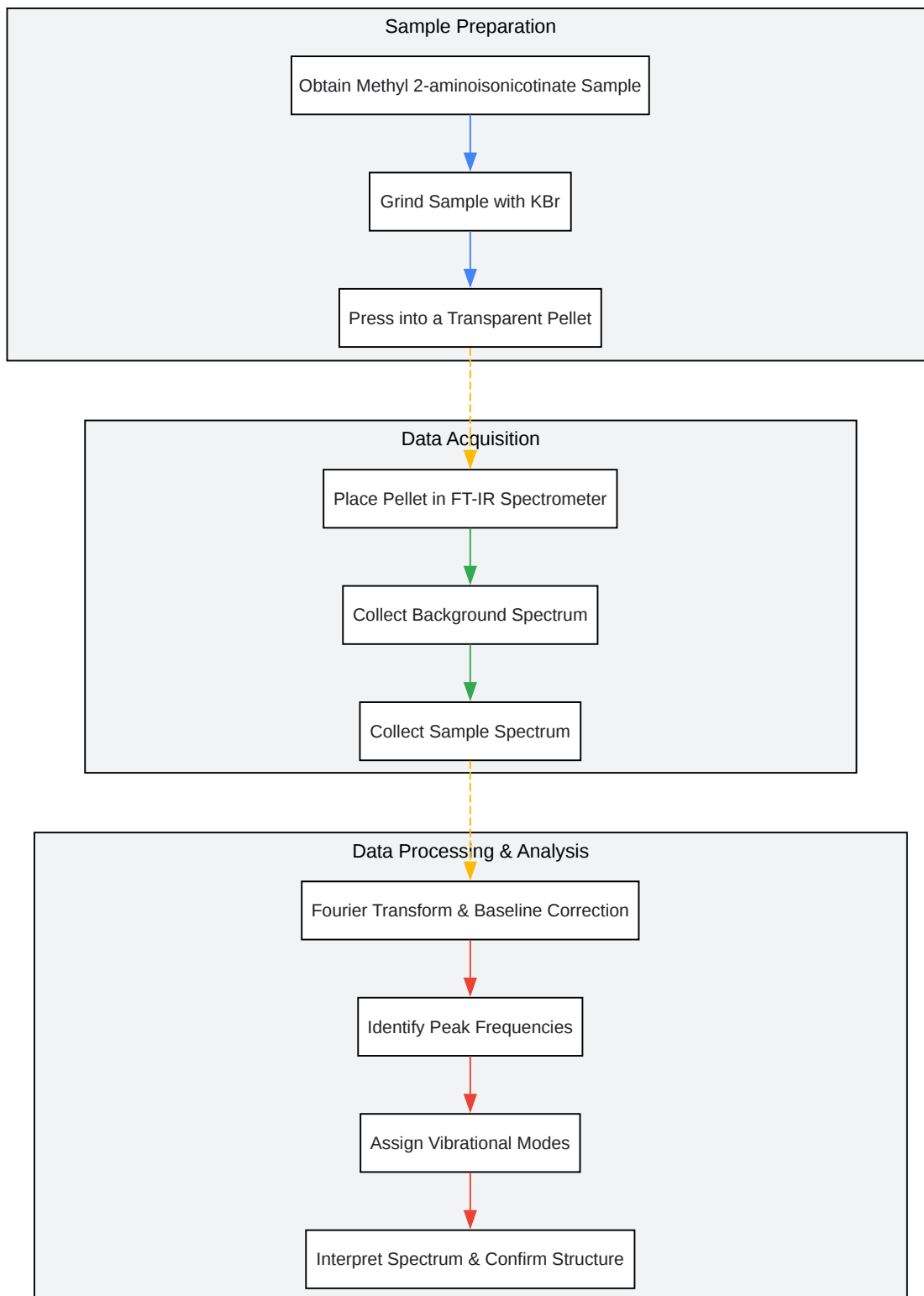
The following table summarizes the predicted and observed characteristic infrared absorption bands for **Methyl 2-aminoisonicotinate**. The predicted values are based on established correlation tables for organic functional groups.

Wavenumber (cm ⁻¹)	Predicted Vibrational Mode	Functional Group
3450 - 3300	N-H stretching (asymmetric and symmetric)	Primary Amine (-NH ₂)
3100 - 3000	C-H stretching (aromatic)	Pyridine Ring
2990 - 2950	C-H stretching (aliphatic)	Methyl Group (-CH ₃)
1725 - 1705	C=O stretching	Ester (-COOCH ₃)
1620 - 1580	C=C and C=N stretching	Pyridine Ring
1600 - 1550	N-H bending	Primary Amine (-NH ₂)
1450 - 1430	C-H bending (asymmetric)	Methyl Group (-CH ₃)
1380 - 1360	C-H bending (symmetric)	Methyl Group (-CH ₃)
1300 - 1200	C-O stretching	Ester (-COOCH ₃)
1200 - 1000	C-N stretching	Amine (-NH ₂)
900 - 650	C-H out-of-plane bending	Pyridine Ring

Visualizing the Analytical Workflow

The process of FT-IR analysis, from sample acquisition to final interpretation, follows a structured workflow. The following diagram illustrates the key stages involved.

FT-IR Analysis Workflow for Methyl 2-aminoisonicotinate

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Caption: A flowchart illustrating the FT-IR analysis process.

Experimental Protocol: KBr Pellet Method

This protocol details the steps for acquiring an FT-IR spectrum of solid **Methyl 2-aminoisonicotinate** using the potassium bromide (KBr) pellet technique, a common method for solid-state infrared spectroscopy.

Materials and Equipment:

- **Methyl 2-aminoisonicotinate** (solid)
- Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)
- Potassium Bromide (KBr), IR-grade, desiccated
- Agate mortar and pestle
- Pellet press with die set
- Spatula
- Heat lamp (optional)
- Desiccator

Procedure:

- Sample Preparation:
 - Gently heat the agate mortar and pestle under a heat lamp for a few minutes to remove any adsorbed moisture. Allow to cool to room temperature in a desiccator.
 - Weigh approximately 1-2 mg of **Methyl 2-aminoisonicotinate** and 100-200 mg of dry, IR-grade KBr. The ratio of sample to KBr should be roughly 1:100.
 - Transfer the KBr to the agate mortar and grind it to a fine, consistent powder.
 - Add the **Methyl 2-aminoisonicotinate** sample to the KBr in the mortar.

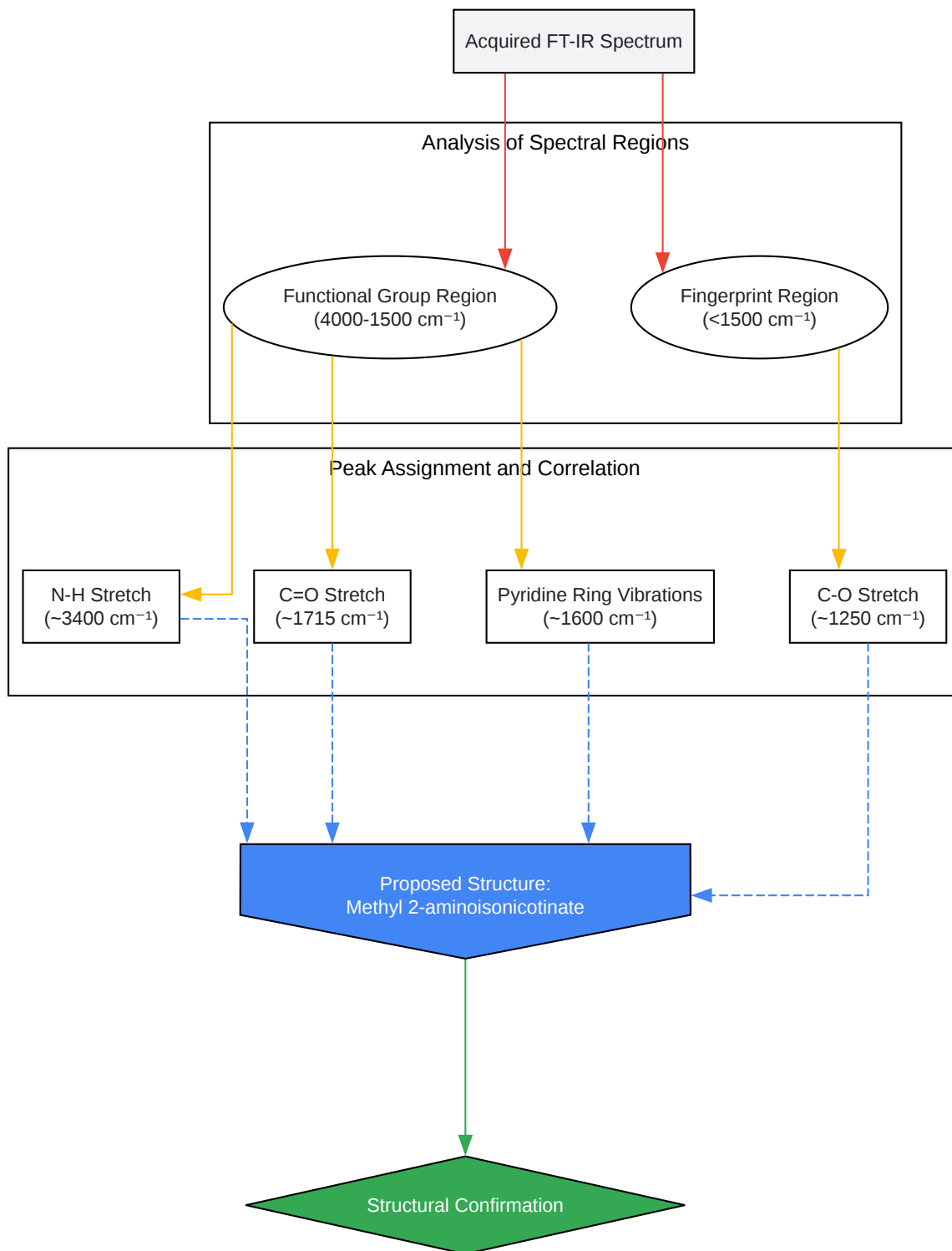
- Grind the mixture thoroughly for several minutes until a homogenous, fine powder is obtained. This step is critical for obtaining a high-quality spectrum.
- Pellet Formation:
 - Assemble the pellet die according to the manufacturer's instructions.
 - Transfer a portion of the sample-KBr mixture into the die.
 - Distribute the powder evenly across the bottom surface of the die.
 - Insert the plunger and place the die assembly into the pellet press.
 - Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
 - Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A high-quality pellet will be clear and free of cracks.
- Data Acquisition:
 - Place the FT-IR spectrometer in transmission mode.
 - Ensure the sample compartment is empty and clean.
 - Collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
 - Mount the KBr pellet in the sample holder and place it in the spectrometer's sample compartment.
 - Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm^{-1} .
- Data Processing and Analysis:

- The instrument's software will perform a Fourier transform on the interferogram to generate the infrared spectrum.
- Apply a baseline correction to the spectrum if necessary.
- Use the software to identify the wavenumbers of the major absorption peaks.
- Correlate the observed peak positions with the expected vibrational modes of the functional groups present in **Methyl 2-aminoisonicotinate** to confirm the compound's identity and purity.

Logical Relationships in Spectral Interpretation

The interpretation of an FT-IR spectrum is a deductive process that links observed absorption bands to the molecular structure. The following diagram outlines the logical flow of this interpretation.

Logical Flow of FT-IR Spectral Interpretation

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Caption: A diagram showing the deductive reasoning in FT-IR analysis.

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